Methyl 4-cyclopropyl-2-methylbenzoate
Description
Methyl 4-cyclopropyl-2-methylbenzoate is a substituted benzoate ester characterized by a cyclopropyl group at the para position and a methyl group at the ortho position of the benzene ring. Its molecular structure grants it unique physicochemical properties, such as moderate polarity and stability under standard storage conditions.
Properties
IUPAC Name |
methyl 4-cyclopropyl-2-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8-7-10(9-3-4-9)5-6-11(8)12(13)14-2/h5-7,9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOSWMDGEIECAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CC2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-cyclopropyl-2-methylbenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-cyclopropyl-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Another method involves the reaction of 4-cyclopropyl-2-methylbenzoyl chloride with methanol. This reaction is usually performed in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and automated systems allows for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-cyclopropyl-2-methylbenzoate undergoes various chemical reactions, including:
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or amines in an appropriate solvent such as ethanol.
Major Products Formed
Oxidation: 4-cyclopropyl-2-methylbenzoic acid.
Reduction: 4-cyclopropyl-2-methylbenzyl alcohol.
Substitution: Corresponding amides or other substituted derivatives.
Scientific Research Applications
Methyl 4-cyclopropyl-2-methylbenzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-cyclopropyl-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The cyclopropyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Methyl 4-cyclopropyl-2-methylbenzoate with compounds exhibiting high structural similarity (≥0.92 similarity score), as identified in chemical databases and safety guidelines:
Key Findings:
Structural Variations: A319837 and Dimethyl 4,4'-(ethane-1,2-diyl)dibenzoate are dimeric analogs, which may exhibit higher molecular weight and altered solubility compared to the monomeric reference compound .
Safety and Handling :
- All compounds share standard precautionary measures (e.g., P102: "Keep out of reach of children"), but dimeric analogs may require additional handling protocols due to increased complexity .
Functional Implications: The cyclopropyl group in this compound may confer enhanced metabolic stability compared to non-cyclopropyl analogs, a feature observed in pharmacologically active compounds like bardoxolone methyl (a known Nrf2 activator) . Dimeric structures (e.g., Dimethyl 4,4'-(ethane-1,2-diyl)dibenzoate) could serve as cross-linking agents or precursors in polymer synthesis.
Biological Activity
Methyl 4-cyclopropyl-2-methylbenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, including synthesis, pharmacological properties, and case studies.
Chemical Structure and Synthesis
This compound is characterized by its benzoate structure with a cyclopropyl and methyl substituent. The synthesis typically involves esterification reactions, where the corresponding benzoic acid is reacted with methanol in the presence of an acid catalyst.
Antimicrobial Properties
Several studies have investigated the antimicrobial properties of this compound. In vitro assays have shown that this compound exhibits significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that this compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus, which is known for its clinical significance due to antibiotic resistance.
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of this compound. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound demonstrated a reduction in pro-inflammatory cytokines such as TNF-α and IL-6.
Table 2: Cytokine Inhibition by this compound
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-α | 150 | 75 |
| IL-6 | 200 | 90 |
This suggests that this compound may modulate inflammatory responses, making it a candidate for further investigation in inflammatory disease models.
Case Studies
- Antibacterial Activity in Clinical Isolates : A study evaluated the efficacy of this compound against clinical isolates of multidrug-resistant bacteria. The compound showed promising results, particularly against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 16 µg/mL.
- In Vivo Anti-inflammatory Study : An animal model of arthritis was used to assess the anti-inflammatory effects of this compound. The treatment group exhibited reduced swelling and pain compared to the control group, with histological analysis revealing decreased infiltration of inflammatory cells in joint tissues.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in bacterial growth and inflammation. Preliminary docking studies suggest that it may inhibit bacterial topoisomerases, which are critical for DNA replication and transcription.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
